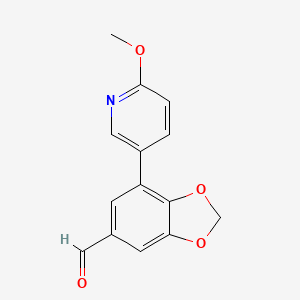

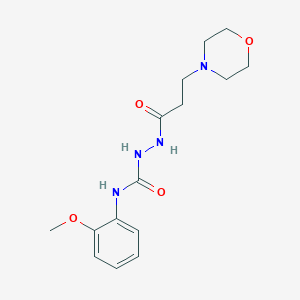

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

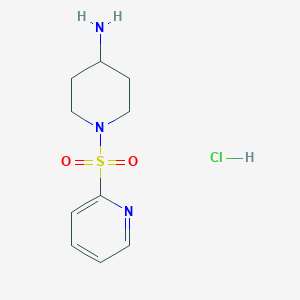

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide, also known as MPPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPPI is a small molecule inhibitor that targets protein kinases, which are enzymes that are involved in many cellular processes, including cell growth, proliferation, and differentiation.

Scientific Research Applications

- Imidates are versatile organic compounds with diverse electronic properties. They serve as both electrophiles and nucleophiles in chemical reactions. The compound , N-(pyridin-2-yl)imidates, can be synthesized from nitrostyrenes and 2-aminopyridines via N-(pyridin-2-yl)iminonitriles as intermediates .

- These imidates find applications in the synthesis of esters, amides, amidines, and various heterocyclic molecules. For instance, they can be converted into N-heterocycles like imidazolines, benzimidazoles, oxazolines, and thiazolines .

- The compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-aminopyrimidin-2-yl)thiazol-5-carboxamido)pyridin-2-yl)thiazol-5-carboxamide (yes, a mouthful!) has been identified as an effective Src/Abl kinase inhibitor with excellent anti-proliferative activity against both blood and solid tumor cell lines. It shows promising oral activity in a chronic myeloid leukemia (CML) xenograft model .

- Novel compounds containing the pyridin-2-yl and pyrimidin-2-yl moieties have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone. These compounds could potentially be used to combat fibrosis-related diseases .

- N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-yl)acetamide (DE) has been characterized and evaluated for sensory properties. It significantly enhances kokumi, umami, and salt tastes, making it a potential flavor enhancer .

- Piritrexim , a compound related to the pyrido[2,3-d]pyrimidine scaffold, inhibits DHFR and shows antitumor effects against carcinosarcoma in rats .

- Several compounds derived from pyridin-2-yl and pyrimidin-2-yl scaffolds exhibit better anti-fibrotic activity than existing drugs. Notably, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising activities .

Imidates and N-Heterocycles

Anti-Tumor Activity

Antifibrotic Agents

Enhancement of Taste Perception

Dihydrofolate Reductase (DHFR) Inhibition

Selective Anti-Fibrotic Compounds

Mechanism of Action

Target of Action

The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, cytokines, hormones, and other extracellular signaling compounds .

Mode of Action

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide: specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The inhibition of tyrosine kinases by N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide affects multiple biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The compound’s action on these pathways results in the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The molecular and cellular effects of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide ’s action include the inhibition of tyrosine kinase activity, which leads to the disruption of cell growth and differentiation pathways. This results in the inhibition of cell proliferation and the induction of apoptosis .

properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-4-2-3-7-20-15)21-10-11-22-18(26)14-5-8-19-9-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFAHZHUQNXYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)

![2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2704013.png)

![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)

![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)